Fabesetron
Overview
Description
Molecular Structure Analysis
Fabesetron has a molecular formula of C18H19N3O . It has a molecular weight of 293.363 Da . The structure is characterized by a heterotricyclic compound that is 8,9-dihydropyrido[1,2-a]indol-6(7H)-one substituted by a (5-methyl-1H-imidazol-4-yl)methyl group at position 7R and a methyl group at position 10 .Physical And Chemical Properties Analysis
Fabesetron has a density of 1.3g/cm3, a boiling point of 561.1°C at 760 mmHg, and a refractive index of 1.692 . Its flash point is 293.1°C and its vapour pressure is 1.28E-12mmHg at 25°C .Scientific Research Applications
Environmental Quality Assessment
Fabesetron's utility in environmental research can be exemplified by studies using Fluctuating Asymmetry (FA) as a biomonitoring system. FA, observed in invertebrate populations like shrimps and bloodworms, indicates environmental stress caused by factors such as pollution from fertilizer manufacturing facilities. This demonstrates the impact of environmental factors on organism development, underlining Fabesetron's potential in ecological studies and environmental quality assessments (Clarke, 1993).
Cancer Research and Therapy
In the realm of cancer research and therapy, Fabesetron shows promise through its applications in targeted magnetic resonance imaging (MRI) and photodynamic therapy (PDT). Folic acid (FA)-targeted, photosensitizer-loaded nanocomposites, exemplified in studies on MCF-7 tumor-bearing mice, demonstrate effective in vivo diagnosis and therapy for cancers. This highlights the drug's potential in advanced cancer treatment techniques (Zeng et al., 2015).
Advanced Cellular Analysis
Fabesetron has applications in advanced cellular analysis technologies like mass cytometry (CyTOF) and flow cytometry (FACS). These technologies are pivotal in medical fields such as immunology, hematology, and oncology. They facilitate complex characterizations at the single-cell level, aiding in understanding drug mechanisms and biomarker discovery (Nassar, Wisnewski, & Raddassi, 2016).
Plant Biology and Development
In plant biology, Fabesetron is useful in studying plant development and responses to environmental stimuli. Fluorescence-Activated Cell Sorting (FACS), enabled by flow cytometry, allows for the isolation of specific cell types or stages in plants, marked with fluorescent proteins. This aids in understanding transcriptional networks controlling plant growth and responses (Carter, Bonyadi, & Gifford, 2013).
Biophysics and Molecular Studies
In biophysics, Fabesetron assists in extending the range of optical methods like FRET for studying biomolecular conformational changes, essential in drug discovery and cell biology. This application demonstrates the versatility of Fabesetron in molecular ruler technologies, beneficial for understanding molecular interactions and dynamics (Yun et al., 2005).
properties
IUPAC Name |
(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQMJRJRAHOAP-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048169 | |
Record name | Fabesetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fabesetron | |
CAS RN |
129300-27-2 | |
Record name | (+)-FK 1052 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129300-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fabesetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129300272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fabesetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FABESETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU72HVX338 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.